2,2',6,6'-四甲基-4,4'-联吡啶

描述

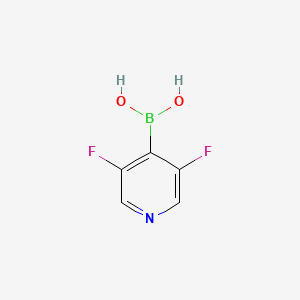

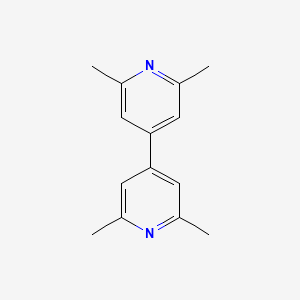

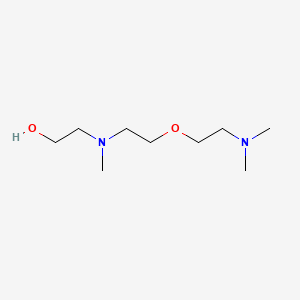

2,2',6,6'-Tetramethyl-4,4'-bipyridine (2,2',6,6'-TMBP) is an organic compound that has a wide range of applications in scientific research. 2,2',6,6'-TMBP is a type of heterocyclic compound that is composed of two nitrogen atoms and four methyl groups. This compound is used in a variety of fields, including organic synthesis, catalysis, and material science. Additionally, 2,2',6,6'-TMBP is used as a ligand in coordination chemistry, and it is also used as a reagent in organic synthesis.

科学研究应用

材料科学:MOF 配体

2,2',6,6'-四甲基-4,4'-联吡啶: 在材料科学中用作金属有机框架 (MOF) 的配体。 MOF 是具有高表面积的多孔材料,可用于气体储存、分离和催化 。四甲基联吡啶结构提供了一个稳固的框架,可以增强 MOF 的稳定性和功能。

有机合成:催化应用

在有机合成中,该化合物用作多功能中间体。 它在复杂有机分子的合成中尤其有价值,它可以作为催化剂或催化配体,促进各种化学反应 。它稳定过渡态和中间体的能力对于高效合成至关重要。

药物学:药物合成

联吡啶衍生物在药物学中发挥作用,特别是在药物分子的合成中。 它刚性的结构和含氮环使其成为创建生物活性化合物(包括某些心血管药物)的有用构建块 .

分析化学:色谱法

在分析化学中,2,2',6,6'-四甲基-4,4'-联吡啶 可以用作色谱技术的固定相。 它独特的结构允许与分析物进行选择性相互作用,有助于分离和鉴定复杂混合物 .

环境科学:污染物去除

该化合物的应用扩展到环境科学,它可以被纳入用于去除污染物的材料中。 它与各种有机和无机物质结合的能力可以被利用来清除环境污染物 .

生物化学:超分子化学

在生物化学中,2,2',6,6'-四甲基-4,4'-联吡啶 用于超分子化学,以创建具有生物学意义的大型复杂结构。 这些结构可以模拟自然过程或创建新的生化途径 .

催化:过渡金属催化

该化合物在催化中也很重要,特别是在过渡金属催化中。 它可以作为过渡金属的配体,形成对工业过程中使用的催化反应必不可少的配合物 .

生物化学研究:分子探针

最后,在生物化学研究中,它可以用来设计分子探针。 这些探针可以与特定的生物目标结合,使研究人员能够在分子水平上研究生物系统 .

作用机制

Target of Action

It is known that 2,2’,6,6’-tetramethyl-4,4’-bipyridine is an important coordination compound often used in metal coordination chemistry and catalytic reactions .

Mode of Action

The mode of action of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine involves its solubility and coordination properties in solvents. It can act as a catalyst, provide electrons, and construct the center of complexes

Biochemical Pathways

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence pathways involving these processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence these processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine. For instance, it is stable and has a long shelf life at room temperature . .

属性

IUPAC Name |

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVCNHRSEKFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376222 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-72-2 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in building complex molecules?

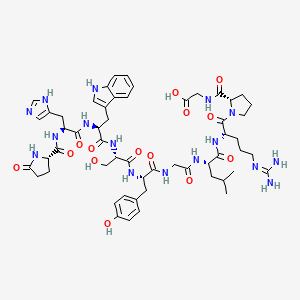

A1: 2,2',6,6'-Tetramethyl-4,4'-bipyridine acts as a rigid linear exo-bidentate bridging ligand. [] This means it can bind to two metal centers simultaneously through its two nitrogen atoms, facilitating the creation of dinuclear complexes. [] This bridging capability is crucial in the formation of structures like the "dumbbell-type dinuclear complex molecules" observed when combined with Palladium (II) and diethylenetriamine. []

Q2: How does the structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine contribute to its solid-state arrangement?

A2: In its crystalline form, 2,2',6,6'-Tetramethyl-4,4'-bipyridine does not possess any internal symmetry. [] The two pyridine rings within the molecule are not coplanar, exhibiting a dihedral angle of 19.48°. [] Interestingly, the crystal structure lacks classical hydrogen bonds or π–π interactions, indicating that weaker van der Waals forces are primarily responsible for the intermolecular packing in the solid state. []

Q3: What catalytic applications have been explored with 2,2',6,6'-Tetramethyl-4,4'-bipyridine-based materials?

A3: 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been utilized as a building block for Covalent Organic Frameworks (COFs). [, ] These COFs, with their vinylene-linked structures incorporating 2,2',6,6'-Tetramethyl-4,4'-bipyridine, demonstrate promising photocatalytic activity in water splitting for hydrogen evolution. [, ] This application highlights the potential of these materials in clean energy production.

Q4: What synthetic strategies have been employed to incorporate 2,2',6,6'-Tetramethyl-4,4'-bipyridine into COFs?

A4: The synthesis of vinylene-linked COFs utilizing 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been achieved through Knoevenagel condensation reactions. [, ] This method involves reacting 2,2',6,6'-Tetramethyl-4,4'-bipyridine with linear aromatic dialdehydes in a specific solvent system. [, ] Research suggests that the condensation process is facilitated by a self-catalyzed benzoylation mechanism involving the pyridine rings of 2,2',6,6'-Tetramethyl-4,4'-bipyridine and the solvent molecules. [, ]

Q5: How does the incorporation of 2,2',6,6'-Tetramethyl-4,4'-bipyridine influence the properties of the resulting COFs?

A5: COFs constructed with 2,2',6,6'-Tetramethyl-4,4'-bipyridine exhibit a layered structure and crystallize into orthorhombic lattices with AA stacking. [, ] This specific arrangement contributes to their high surface areas, reaching up to 1560 m2 g-1. [, ] Moreover, the presence of 2,2',6,6'-Tetramethyl-4,4'-bipyridine, coupled with the vinylene linkages, creates π-extended conjugated systems within the COFs. [, ] This electronic structure endows the materials with semiconducting properties, contributing to their photocatalytic activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)